molecular formula C18H17BClF4NO2 B7812294 (E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate

Cat. No.: B7812294
M. Wt: 401.6 g/mol
InChI Key: KZDQTKDFDHWOAJ-QTNJPTFUSA-O
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Description

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of scientific research. The compound’s molecular structure and characteristics make it a subject of interest for chemists and researchers.

Chemical Reactions Analysis

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be studied for its potential effects on biological systems. In medicine, researchers explore its potential therapeutic applications. Additionally, the compound has industrial applications, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate involves its interaction with specific molecular targets and pathways The compound may exert its effects by binding to certain receptors or enzymes, thereby influencing biochemical processes

Comparison with Similar Compounds

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups, but this compound stands out due to its specific properties and applications. Some similar compounds include those with analogous molecular structures or similar reactivity patterns.

Properties

IUPAC Name

(E)-(6-chloro-2-phenylchromen-4-ylidene)-(3-hydroxypropyl)azanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO2.BF4/c19-14-7-8-17-15(11-14)16(20-9-4-10-21)12-18(22-17)13-5-2-1-3-6-13;2-1(3,4)5/h1-3,5-8,11-12,21H,4,9-10H2;/q;-1/p+1/b20-16+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDQTKDFDHWOAJ-QTNJPTFUSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[NH+]CCCO)C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=C/C(=[NH+]\CCCO)/C3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BClF4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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